molecular formula C8H6Cl2N2O2 B8749680 N,N'-Dichloro-1,4-benzenedicarboxamide CAS No. 54614-88-9

N,N'-Dichloro-1,4-benzenedicarboxamide

Cat. No.: B8749680
CAS No.: 54614-88-9
M. Wt: 233.05 g/mol
InChI Key: CUYNKFJGRKFACL-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxamide, N,N’-dichloro- is a chemical compound with the molecular formula C8H6Cl2N2O2 and a molecular weight of 233.05 g/mol . It is also known as N,N’-dichloro-terephthalamide. This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the amide groups on a benzene ring. It is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxamide, N,N’-dichloro- can be synthesized through the chlorination of 1,4-benzenedicarboxamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the amide groups. The reaction can be represented as follows:

[ \text{C}_8\text{H}_8\text{N}_2\text{O}_2 + 2\text{Cl}_2 \rightarrow \text{C}_8\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2 + 2\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 1,4-Benzenedicarboxamide, N,N’-dichloro- involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxamide, N,N’-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dichloro compound back to the parent amide.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,4-benzenedicarboxylic acid.

    Reduction: Formation of 1,4-benzenedicarboxamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenedicarboxamide, N,N’-dichloro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-dichloro- involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarboxamide: The parent compound without chlorine atoms.

    1,4-Dichlorobenzene: A related compound with chlorine atoms directly attached to the benzene ring.

    N,N’-Dichloro-terephthalamide: Another name for 1,4-Benzenedicarboxamide, N,N’-dichloro-.

Uniqueness

1,4-Benzenedicarboxamide, N,N’-dichloro- is unique due to the presence of chlorine atoms on the amide groups, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications in chemical synthesis and research.

Properties

CAS No.

54614-88-9

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

1-N,4-N-dichlorobenzene-1,4-dicarboxamide

InChI

InChI=1S/C8H6Cl2N2O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,(H,11,13)(H,12,14)

InChI Key

CUYNKFJGRKFACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCl)C(=O)NCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.4 grams (0.10 mols) of terephthalamide were suspended in 500 ml. of a 17% by weight hydrochloric acid solution and heated in an enamel autoclave at 34°C. Then, by means of a dosing bulb and under intensive mixing, 22.8 grams (0.32 mols) of liquid chlorine was introduced into the autoclave. With water cooling, the reaction temperature was maintained at about 35°C. The reaction pressure amounted to 10 atm. After 5 minutes, the reaction from the autoclave, filtered and the residue washed with 200 ml. of water. The residue was then dried under vacuum at 70°C. There resulted 22.6 grams (97% of theory) of N,N'-dichloro-terephthalamide.
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